N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
The 8-sulfonamide substituent enhances hydrophilicity and may improve solubility compared to non-sulfonamide analogs.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-19-2-1-14-9-18(10-15-3-6-24(19)20(14)15)29(26,27)22-5-7-23-12-17(11-21-23)16-4-8-28-13-16/h4,8-13,22H,1-3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBSCZESVLGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=C(C=N4)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a unique structural framework that includes:
- Furan ring : Known for its diverse biological properties.
- Pyrazole moiety : Enhances pharmacological profiles.
- Pyrroloquinoline structure : Imparts additional biological activities.
The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological reactivity.
1. Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 9.80 | DNA gyrase B inhibition |
| Compound 11b | 20 | Broad-spectrum antimicrobial |
The compound's ability to inhibit bacterial DNA gyrase B suggests potential as an antimicrobial agent comparable to established antibiotics like ciprofloxacin .
2. Anti-inflammatory Effects
The compound also demonstrates substantial anti-inflammatory activity. In vitro studies have shown that it stabilizes human red blood cell membranes with percentages ranging from 86.70% to 99.25%, indicating its potential in treating inflammatory conditions .
3. Antioxidant Properties
The antioxidant capacity of similar compounds has been evaluated using DPPH scavenging assays, where some derivatives showed scavenging percentages between 84.16% and 90.52%. This suggests a protective role against oxidative stress .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Inhibition of DNA gyrase : Essential for bacterial DNA replication.
- Modulation of inflammatory pathways : Involves key signaling pathways such as NF-kB and MAPK.
This multifaceted mechanism enhances its therapeutic potential across various diseases.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related pyrazole derivatives:
- Synthesis Strategies : Various synthetic routes have been developed to optimize yield and purity. These include multi-step reactions involving furan and pyrazole derivatives.
- Biological Evaluation : Compounds derived from similar structures have been tested for their efficacy against a range of pathogens and inflammatory models.
- Clinical Relevance : The promising results in preclinical studies warrant further investigation into clinical applications for conditions such as bacterial infections and chronic inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules (Table 1), focusing on substituents, bioactivity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Key Findings:
Sulfonamide vs. Carboxamide/Oxobutanoic Acid: The target’s 8-sulfonamide group likely offers superior aqueous solubility compared to carboxamide (e.g., ) or oxobutanoic acid (e.g., ) derivatives. Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~3–5), enhancing ionization and solubility at physiological pH. However, carboxamide-containing analogs (e.g., ) may exhibit higher membrane permeability due to increased lipophilicity, favoring CNS penetration.
Furan-3-yl vs. Halogenated Aromatic Substituents :
- The furan-3-yl group on the pyrazole ring provides metabolic resistance compared to halogenated aryl groups (e.g., 4-fluorophenyl in or 3-chlorophenyl in ). Furans are less prone to oxidative metabolism but may reduce binding affinity in halogen-dependent targets .
Pyrroloquinoline Core Modifications: The target’s 4-oxo group is conserved in analogs like N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (), suggesting its critical role in maintaining conformational rigidity.
Bioactivity and Pharmacokinetic Insights
- Target Compound: No direct bioactivity data is available in the provided evidence.
- Comparative Analogs: The oxobutanoic acid derivative () demonstrated nanomolar activity in enzyme inhibition assays, attributed to its polar substituent and halogenated aryl groups. The carboxamide-containing quinoline () showed moderate cytotoxicity in cancer cell lines, likely due to enhanced lipophilicity and furan-mediated π-stacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
